(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile: is a bicyclic compound featuring an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile typically involves the formation of the bicyclic structure through cyclization reactions. Common synthetic routes include:
Cyclization of Amino Nitriles: This method involves the cyclization of amino nitriles under specific conditions to form the desired bicyclic structure.
Reductive Amination: Another approach is the reductive amination of suitable precursors, which can lead to the formation of the azabicyclo structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of bicyclic structures on biological systems.
Industry: In the industrial sector, the compound can be used in the synthesis of various materials and chemicals.
Mechanism of Action
The mechanism by which (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carboxamide
- (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-methanol
Comparison: Compared to similar compounds, (1R,2R,4S)-2-Amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile is unique due to the presence of the nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications where the nitrile group plays a crucial role.
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carbonitrile |
InChI |
InChI=1S/C7H11N3/c8-4-10-5-1-2-7(10)6(9)3-5/h5-7H,1-3,9H2/t5-,6+,7+/m0/s1 |
InChI Key |
GNYVLCLBSAWGNR-RRKCRQDMSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1N2C#N)N |
Canonical SMILES |
C1CC2C(CC1N2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.